Cas no 1610021-39-0 (6-Benzothiazolamine, 4-fluoro-)

6-Benzothiazolamine, 4-fluoro- Chemical and Physical Properties
Names and Identifiers
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- 6-Benzothiazolamine, 4-fluoro-
- 6-Amino-4-fluorobenzothiazole
- 4-fluorobenzo[d]thiazol-6-amine
- 4-fluoro-1,3-benzothiazol-6-amine
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- Inchi: 1S/C7H5FN2S/c8-5-1-4(9)2-6-7(5)10-3-11-6/h1-3H,9H2
- InChI Key: BIUBYHNHTIPRCU-UHFFFAOYSA-N
- SMILES: S1C=NC2C(=CC(=CC1=2)N)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 155
- Topological Polar Surface Area: 67.2
- XLogP3: 1.8
6-Benzothiazolamine, 4-fluoro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A051000289-500mg |
6-Amino-4-fluorobenzothiazole |
1610021-39-0 | 98% | 500mg |
$1,153.76 | 2022-04-02 | |
Alichem | A051000289-250mg |
6-Amino-4-fluorobenzothiazole |
1610021-39-0 | 98% | 250mg |
$882.26 | 2022-04-02 | |
Alichem | A051000289-1g |
6-Amino-4-fluorobenzothiazole |
1610021-39-0 | 98% | 1g |
$2,024.25 | 2022-04-02 |
6-Benzothiazolamine, 4-fluoro- Related Literature
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Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
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Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
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Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
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Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
Additional information on 6-Benzothiazolamine, 4-fluoro-
6-Benzothiazolamine, 4-fluoro- (CAS No. 1610021-39-0): An Overview of Its Structure, Properties, and Applications
6-Benzothiazolamine, 4-fluoro- (CAS No. 1610021-39-0) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its 4-fluoro substitution on the benzothiazole ring, exhibits a range of interesting properties that make it a valuable candidate for various applications, particularly in drug discovery and development.
The molecular structure of 6-Benzothiazolamine, 4-fluoro- is composed of a benzothiazole core with an amine group attached to the 6-position and a fluorine atom at the 4-position. The presence of the fluorine atom introduces unique electronic and steric effects that can significantly influence the compound's biological activity and pharmacokinetic properties. These properties have been extensively studied in recent years, contributing to a deeper understanding of its potential therapeutic applications.
One of the key areas of research involving 6-Benzothiazolamine, 4-fluoro- is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, studies have shown that this compound can effectively inhibit the activity of certain kinases, which are crucial enzymes in signal transduction pathways associated with cancer and inflammatory diseases. The selective inhibition of these kinases can lead to reduced cell proliferation and inflammation, making 6-Benzothiazolamine, 4-fluoro- a promising lead compound for drug development.
In addition to its enzymatic inhibition properties, 6-Benzothiazolamine, 4-fluoro- has also been investigated for its potential as an antiviral agent. Recent research has demonstrated that this compound can interfere with the replication cycle of certain viruses, including those responsible for respiratory infections. The mechanism by which 6-Benzothiazolamine, 4-fluoro- exerts its antiviral effects is still under investigation, but preliminary findings suggest that it may target viral proteins essential for replication or host cell factors required for viral entry and assembly.
The pharmacokinetic properties of 6-Benzothiazolamine, 4-fluoro- have also been a focus of recent studies. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its potential use as a therapeutic agent. Specifically, the 4-fluoro substitution has been found to enhance the compound's lipophilicity and stability, leading to improved bioavailability and reduced metabolic degradation.
In preclinical studies, 6-Benzothiazolamine, 4-fluoro- has demonstrated promising efficacy in animal models of various diseases. For example, in mouse models of cancer, treatment with this compound resulted in significant tumor regression without notable toxicity. Similarly, in models of viral infection, administration of 6-Benzothiazolamine, 4-fluoro- led to reduced viral load and improved survival rates. These findings highlight the therapeutic potential of this compound and warrant further investigation in clinical settings.
The safety profile of 6-Benzothiazolamine, 4-fluoro- is another important aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that this compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs or systems. However, as with any new drug candidate, comprehensive safety evaluations will be necessary to ensure its safe use in humans.
In conclusion, 6-Benzothiazolamine, 4-fluoro- (CAS No. 1610021-39-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for its potential use in treating various diseases.
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